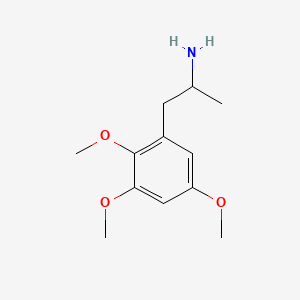
2,3,5-Trimethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which are isomeric psychedelic hallucinogenic drugs. These compounds are analogs of the phenethylamine cactus alkaloid mescaline and are known for their complex mechanism of action involving serotonin receptors . This compound, specifically, is known for its hallucinogenic, psychotomimetic, and stimulant properties .
Preparation Methods
The synthesis of 2,3,5-Trimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride.
Formation of the Amphetamine: The resulting amine is then subjected to a series of reactions to form the final amphetamine structure.
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
2,3,5-Trimethoxyamphetamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-Trimethoxyamphetamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction likely underlies its hallucinogenic effects. Additionally, it exhibits general dopamine receptor agonism, contributing to its stimulant properties . The compound’s effects on these molecular targets and pathways result in altered mood, perception, and cognition.
Comparison with Similar Compounds
2,3,5-Trimethoxyamphetamine is one of several trimethoxyamphetamine isomers, including:
- 2,4,5-Trimethoxyamphetamine (TMA-2)
- 2,3,4-Trimethoxyamphetamine (TMA-3)
- 2,3,6-Trimethoxyamphetamine (TMA-5)
- 2,4,6-Trimethoxyamphetamine (TMA-6)
Compared to these isomers, this compound is unique in its specific arrangement of methoxy groups, which influences its pharmacological profile and potency . Each isomer has distinct effects and potencies, with some being more potent hallucinogens than others.
Properties
CAS No. |
23693-14-3 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-8H,5,13H2,1-4H3 |
InChI Key |
MJIBJXKJBRLSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


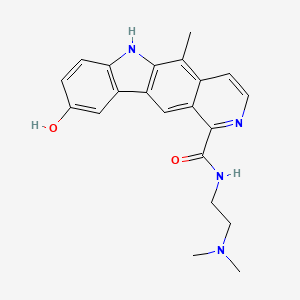
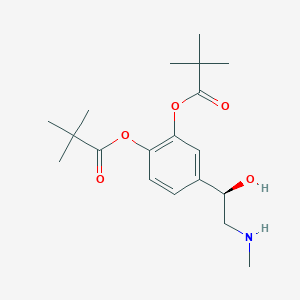
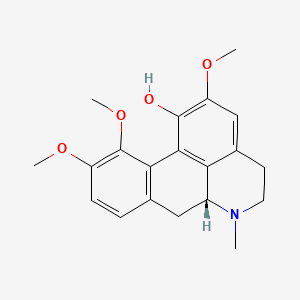
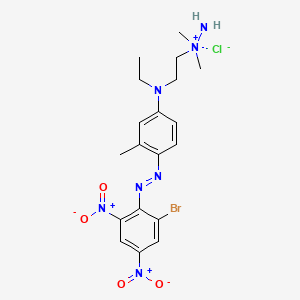

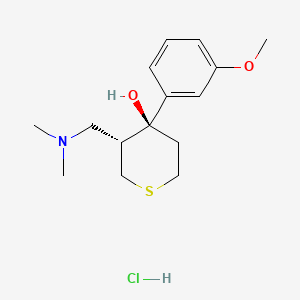
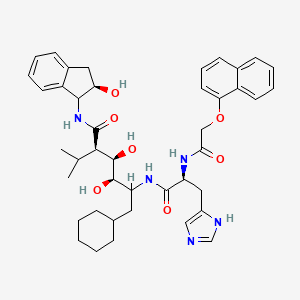
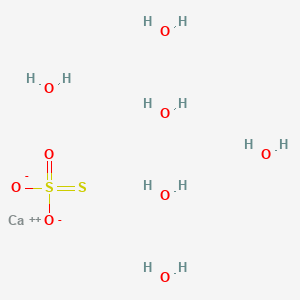
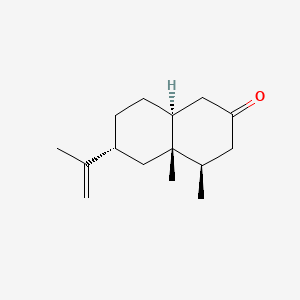


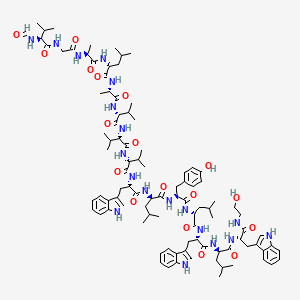
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)

